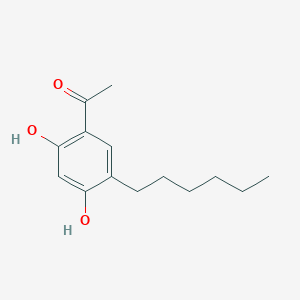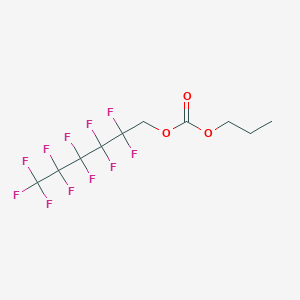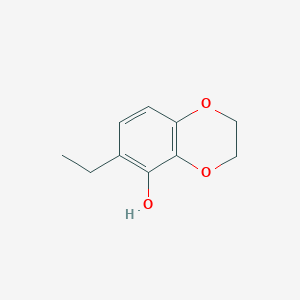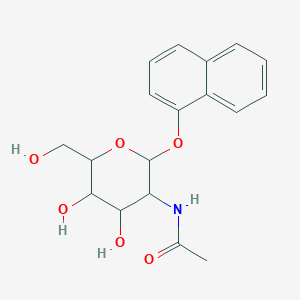![molecular formula C14H21BrO B12081596 1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene](/img/structure/B12081596.png)
1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene is an organic compound with the molecular formula C14H21BrO It is a brominated ether derivative of benzene, featuring a bromopentyl group and an isopropyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-(propan-2-yl)phenol with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopentyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include 1-[(5-hydroxypentyl)oxy]-3-(propan-2-yl)benzene, 1-[(5-cyanopentyl)oxy]-3-(propan-2-yl)benzene, and 1-[(5-aminopentyl)oxy]-3-(propan-2-yl)benzene.
Oxidation: Products include 1-[(5-bromopentyl)oxy]-3-(propan-2-yl)benzophenone and 1-[(5-bromopentyl)oxy]-3-(propan-2-yl)benzoic acid.
Reduction: The major product is 1-[(5-pentyl)oxy]-3-(propan-2-yl)benzene.
科学研究应用
1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study the effects of brominated ethers on biological systems, including their potential as enzyme inhibitors or modulators.
Medicine: Research into its potential therapeutic applications, such as its use in drug development for targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene involves its interaction with molecular targets through its bromopentyl and isopropyl groups. The bromine atom can participate in halogen bonding, while the ether linkage and isopropyl group can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-Bromo-2-(propan-2-yl)benzene: This compound lacks the bromopentyl group and has different reactivity and applications.
1-[(5-Chloropentyl)oxy]-3-(propan-2-yl)benzene: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
1-[(5-Bromopentyl)oxy]-4-(propan-2-yl)benzene: The position of the isopropyl group on the benzene ring is different, affecting its chemical behavior.
Uniqueness
1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene is unique due to the presence of both the bromopentyl and isopropyl groups, which confer specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility as a synthetic intermediate make it a valuable compound in research and industry.
属性
分子式 |
C14H21BrO |
|---|---|
分子量 |
285.22 g/mol |
IUPAC 名称 |
1-(5-bromopentoxy)-3-propan-2-ylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-12(2)13-7-6-8-14(11-13)16-10-5-3-4-9-15/h6-8,11-12H,3-5,9-10H2,1-2H3 |
InChI 键 |
JYPZTEWLCCBJEZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC=C1)OCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12081544.png)

![1-[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B12081557.png)



![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-](/img/structure/B12081570.png)


